Cas no 1806531-36-1 (Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate)

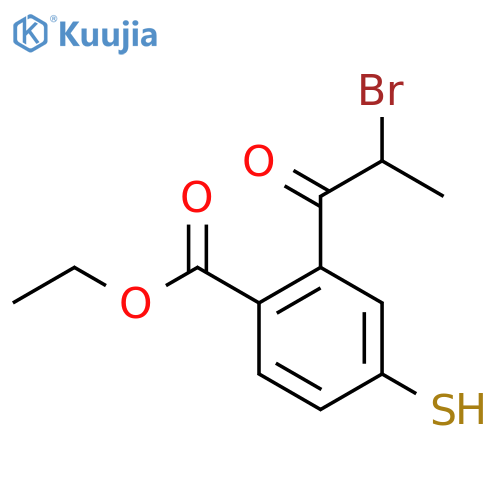

1806531-36-1 structure

商品名:Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate

CAS番号:1806531-36-1

MF:C12H13BrO3S

メガワット:317.198821783066

CID:4956350

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate

-

- インチ: 1S/C12H13BrO3S/c1-3-16-12(15)9-5-4-8(17)6-10(9)11(14)7(2)13/h4-7,17H,3H2,1-2H3

- InChIKey: GCLZTSJRSNNPDH-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=C(C=CC=1C(=O)OCC)S)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 296

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 44.4

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015006787-250mg |

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate |

1806531-36-1 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015006787-1g |

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate |

1806531-36-1 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015006787-500mg |

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate |

1806531-36-1 | 97% | 500mg |

806.85 USD | 2021-06-21 |

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1806531-36-1 (Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量